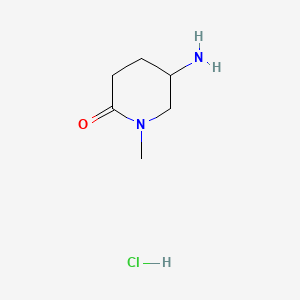

5-Amino-1-methylpiperidin-2-one hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-amino-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNGORVKPJBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylpiperidin-2-one hydrochloride is a heterocyclic organic compound belonging to the piperidinone class. Piperidinone scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and natural products. This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical and physical characteristics, available experimental and computational data, and handling information. This document is intended to serve as a foundational resource for researchers utilizing this compound in chemical synthesis, drug discovery, and other scientific endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that multiple CAS numbers have been associated with this compound, sometimes specifying stereochemistry (e.g., (5S)-enantiomer) and at other times referring to the racemic mixture. Researchers should verify the specific identity of their material.

Table 1: General Information

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonym(s) | (5S)-5-Amino-1-methyl-piperidin-2-one;hydrochloride | [1][2] |

| CAS Number | 1228838-10-5 (racemic), 2514756-26-2 ((5S)-enantiomer) | [2][3] |

| Molecular Formula | C₆H₁₃ClN₂O or C₆H₁₂N₂O·HCl | [3] |

| Molecular Weight | 164.63 g/mol | [3] |

Table 2: Physicochemical Data

| Property | Value | Method | Source(s) |

| pKa (of free base) | 8.84 ± 0.20 | Predicted | [4] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | Computational | [2] |

| logP | 1.00610 | Computational | [3] |

Note: Experimental data for properties such as melting point and solubility were not found in the reviewed literature. The pKa value is a predicted value for the corresponding free base, 5-Amino-1-methyl-2-piperidinone.

Synthesis and Characterization

A general synthetic approach to piperidone structures often involves multi-step reactions. For instance, the synthesis of related 4-piperidone compounds can be achieved through a double aza-Michael reaction from divinyl ketones.[5] Another general method for piperidone synthesis involves the condensation of primary aminoacetals with aldehydes followed by an acid-promoted Mannich-type cyclization. The synthesis of specific amino-substituted piperidones would require tailored synthetic strategies.

Characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity.

Potential Analytical Characterization Workflow

Caption: General workflow for the analytical characterization of a synthesized chemical compound.

Experimental Protocols for Characterization (Hypothetical):

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reversed-phase HPLC method would be employed.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength determined by the chromophore of the molecule.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Method: ¹H and ¹³C NMR spectra would be acquired.

-

Solvent: Deuterated solvent such as D₂O or DMSO-d₆.

-

Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, would be compared to the expected structure.

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: Electrospray ionization (ESI) mass spectrometry would be suitable.

-

Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound.

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Analysis: The spectrum would be analyzed for characteristic absorption bands, such as those for N-H (amine), C=O (amide), and C-N bonds.

-

Biological Activity and Potential Applications

There is limited direct information on the biological activity of this compound in the scientific literature. However, a structurally related compound, 5-amino-1-methylquinolinium (5-amino-1MQ), has been identified as a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[6] NNMT is involved in cellular metabolism and energy homeostasis, and its inhibition is being explored as a potential therapeutic strategy for obesity and type 2 diabetes.[6]

Given the structural similarity, it is plausible that this compound could be investigated for similar biological activities or serve as a scaffold for the development of novel enzyme inhibitors. Further research is required to elucidate its pharmacological profile.

Potential Research Workflow for Biological Evaluation

Caption: A potential workflow for the biological evaluation of this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it at 2-8°C.[1]

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines potential avenues for its synthesis, characterization, and biological evaluation. As with any research chemical, it is imperative for scientists to perform their own analytical verification to confirm the identity and purity of the material before use.

References

In-Depth Technical Guide: 5-Amino-1-methylpiperidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Amino-1-methylpiperidin-2-one hydrochloride, a piperidinone derivative of interest in chemical and pharmaceutical research. This document consolidates available data on its chemical identity, physicochemical properties, and key analytical metrics. Due to the limited availability of detailed experimental protocols and biological data in publicly accessible literature, this guide focuses on the fundamental characteristics of the compound.

Chemical Identity and CAS Numbers

This compound and its related structures are identified by several CAS numbers, which can vary based on stereochemistry and whether it is in its free base or salt form. It is crucial for researchers to note the specific CAS number when sourcing this compound to ensure the correct stereoisomer and form are obtained.

Key CAS Numbers:

-

2514756-26-2: This number is assigned to the hydrochloride salt of the (5S)-enantiomer of 5-Amino-1-methylpiperidin-2-one.[1]

-

1228838-10-5: This CAS number also refers to this compound, though the stereochemistry is often unspecified in supplier listings with this identifier.[][3]

-

90485-53-3: This number corresponds to the free base form, 5-Amino-1-methylpiperidin-2-one.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage Conditions | Typically stored at 2-8°C in a dry, sealed container. | [1] |

| SMILES | Cl.N[C@@H]1CN(C)C(=O)CC1 ((5S)-enantiomer) | [1] |

Synthesis and Characterization

A potential synthetic pathway can be conceptualized as a logical workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Data:

Comprehensive, publicly available analytical data such as NMR, IR, and mass spectrometry for this specific compound is limited. Researchers who synthesize or purchase this compound should perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported in scientific literature. However, the piperidinone scaffold is a common motif in medicinal chemistry, and derivatives have been investigated for a range of biological activities. For instance, various piperidone analogs have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, and for their antimicrobial and antioxidant properties.

Given the structural similarity to other biologically active molecules, this compound could be a valuable building block or lead compound in drug discovery programs. Further research is required to elucidate its specific pharmacological profile and potential therapeutic applications.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the searched resources. Researchers should refer to general methods in organic synthesis and medicinal chemistry for relevant procedures. Patents citing the synthesis of similar piperidinone structures may also provide valuable methodological insights.[5][6]

Conclusion

This compound is a chemical compound with potential for further investigation in pharmaceutical and chemical research. This guide has summarized the available information regarding its identity and physicochemical properties. The lack of detailed experimental and biological data in the public domain highlights an opportunity for new research to explore the synthesis, characterization, and potential applications of this molecule. Researchers are encouraged to conduct their own thorough analysis and validation when working with this compound.

References

- 1. chemscene.com [chemscene.com]

- 3. Hit2Lead | 5-amino-1-methyl-2-piperidinone hydrochloride | CAS# 1228838-10-5 | MFCD09864348 | BB-4087873 [hit2lead.com]

- 4. Page loading... [guidechem.com]

- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 6. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents [patents.google.com]

A Technical Guide to 5-Amino-1-methylpiperidin-2-one hydrochloride: Properties and Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the physicochemical properties of 5-Amino-1-methylpiperidin-2-one hydrochloride, with a primary focus on its molecular weight. It includes key data, an illustrative experimental protocol for assessing biological activity, and a hypothetical signaling pathway to contextualize its potential application in drug discovery research.

Physicochemical Properties

This compound is a piperidinone derivative. Piperidinone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule.

The fundamental physicochemical characteristics of a compound are determined by its molecular formula and corresponding molecular weight. The free base, 5-Amino-1-methyl-2-piperidinone, has a molecular weight of approximately 128.17 g/mol [1]. The addition of hydrogen chloride (HCl) to form the salt results in the final molecular weight.

The molecular formula for the hydrochloride salt is C₆H₁₃ClN₂O.[2] Based on this formula, the calculated molecular weight is 164.63 g/mol .[2][3]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃ClN₂O | [2] |

| Molecular Weight | 164.63 g/mol | [2][3] |

| CAS Number | 1228838-10-5 | [3][4] |

| Parent Compound MW | 128.175 g/mol | [1] |

Illustrative Experimental Protocol: Cell Viability (MTT) Assay

To assess the potential cytotoxic or cytostatic effects of a novel compound like this compound (hereby designated "Compound-X"), a cell viability assay is a standard preliminary experiment. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.

To determine the half-maximal inhibitory concentration (IC₅₀) of Compound-X in a human cancer cell line (e.g., MCF-7) after 72 hours of treatment.

-

Compound-X (this compound)

-

MCF-7 breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (570 nm absorbance)

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh media.

-

Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Compound-X in sterile water or DMSO.

-

Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

-

Remove media from the wells and add 100 µL of media containing the respective compound concentrations. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

References

Synthesis of 5-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 5-Amino-1-methylpiperidin-2-one hydrochloride, a valuable building block in pharmaceutical research. The synthesis involves a multi-step process commencing with the preparation of a key nitro-aromatic intermediate, followed by a reduction and subsequent salt formation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway.

Overview of the Synthetic Route

The synthesis of this compound can be achieved through a three-step process:

-

Nitration: Synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one.

-

Reductive Amination: Catalytic hydrogenation of the nitro-substituted pyridinone to the corresponding aminopiperidinone. This step involves the simultaneous reduction of the nitro group and saturation of the pyridine ring.

-

Salt Formation: Conversion of the free amine, 5-Amino-1-methylpiperidin-2-one, to its stable hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

The synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one, can be achieved from 2-hydroxy-5-nitropyridine.

Caption: Experimental workflow for the synthesis of 1-methyl-5-nitropyridin-2-one.

Experimental Protocol:

A mixture of 2-hydroxy-5-nitropyridine, a suitable methylating agent such as dimethyl sulfate, and a base like potassium carbonate are reacted in an appropriate solvent (e.g., acetone) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization, to yield 1-methyl-5-nitropyridin-2-one.

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-5-nitropyridine | N/A |

| Reagents | Dimethyl sulfate, Potassium carbonate | N/A |

| Solvent | Acetone | N/A |

| Reaction Temperature | Reflux | N/A |

| Reaction Time | 4-6 hours (monitored by TLC) | N/A |

| Yield | 85-95% (representative) | N/A |

| Purity | >98% after recrystallization | N/A |

This step involves the reduction of the nitro group and the saturation of the pyridine ring in a single pot reaction using catalytic hydrogenation.

Caption: Experimental workflow for the catalytic hydrogenation step.

Experimental Protocol:

1-methyl-5-nitropyridin-2-one is dissolved in a suitable solvent, such as methanol or ethanol, in a pressure-resistant reactor. A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C) or a platinum-based catalyst, is added to the solution. The reactor is then purged with an inert gas before being pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 5-Amino-1-methylpiperidin-2-one.

| Parameter | Value | Reference |

| Starting Material | 1-methyl-5-nitropyridin-2-one | [1] |

| Catalyst | 5-10% Pd/C or Pt on Carbon | [2] |

| Solvent | Methanol or Ethanol | [2] |

| Hydrogen Pressure | 2-7 bar | [2] |

| Reaction Temperature | 25-50 °C | [2] |

| Reaction Time | 10-24 hours | [2] |

| Yield | 80-90% (representative) | N/A |

| Purity | Used directly in the next step or purified by chromatography | N/A |

The final step is the conversion of the free amine to its more stable hydrochloride salt.

Caption: Experimental workflow for the hydrochloride salt formation.

Experimental Protocol:

The crude or purified 5-Amino-1-methylpiperidin-2-one from the previous step is dissolved in a suitable anhydrous solvent, such as ethanol or diethyl ether. A solution of hydrogen chloride in an organic solvent (e.g., dioxane or diethyl ether) is then added dropwise to the stirred solution of the amine. Alternatively, dry hydrogen chloride gas can be bubbled through the solution. The hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities, and dried under vacuum to yield the final product.

| Parameter | Value | Reference |

| Starting Material | 5-Amino-1-methylpiperidin-2-one | N/A |

| Reagent | Anhydrous HCl (in solvent or as gas) | N/A |

| Solvent | Ethanol, Diethyl Ether, or Dioxane | N/A |

| Reaction Temperature | 0-25 °C | N/A |

| Reaction Time | 1-2 hours | N/A |

| Yield | >95% (representative) | N/A |

| Purity | >98% after washing and drying | N/A |

Conclusion

The synthesis of this compound can be reliably achieved through the described three-step sequence. The key steps involve the formation of a nitropyridinone intermediate, followed by a robust catalytic hydrogenation and a straightforward salt formation. The presented protocols and data provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times, particularly for large-scale production.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

(S)-5-amino-1-methylpiperidin-2-one hydrochloride: A Review of Available Research and Data

(S)-5-amino-1-methylpiperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol .[1] While it is available from various chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its specific research applications, mechanism of action, and pharmacological properties. This guide summarizes the available chemical information and highlights the current knowledge gap regarding this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-5-amino-1-methylpiperidin-2-one hydrochloride and its non-hydrochloride form is presented below. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 2514756-26-2 (hydrochloride) | ChemScene[1] |

| 1143576-02-6 ((S)-enantiomer) | ChemicalBook[2] | |

| 90485-53-3 (racemic) | Guidechem[3] | |

| Molecular Formula | C6H13ClN2O (hydrochloride) | ChemScene[1] |

| C6H12N2O (base) | ChemicalBook[2] | |

| Molecular Weight | 164.63 g/mol (hydrochloride) | ChemScene[1] |

| 128.17 g/mol (base) | ChemicalBook[2] | |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene[1] |

| Predicted pKa | 8.84 ± 0.20 | Guidechem[3] |

Research Applications and Current Status

Due to the lack of published research, this guide cannot provide:

-

Quantitative data from experimental studies.

-

Detailed experimental protocols involving this specific compound.

-

Diagrams of signaling pathways or experimental workflows in which this compound is involved.

Potential Areas for Future Investigation

Given its chemical structure, a piperidinone derivative, (S)-5-amino-1-methylpiperidin-2-one hydrochloride could potentially be investigated in several areas of drug discovery and chemical biology. Piperidinone scaffolds are present in a variety of biologically active molecules. Future research could explore its potential as:

-

A building block in the synthesis of more complex molecules.

-

A ligand for various receptors or enzymes, which would require extensive screening.

Logical Relationship for Future Research Initiation

To begin investigating the research applications of (S)-5-amino-1-methylpiperidin-2-one hydrochloride, a logical workflow would need to be established.

At present, (S)-5-amino-1-methylpiperidin-2-one hydrochloride remains a compound with uncharacterized biological activity. Further research is necessary to elucidate any potential applications in science and medicine.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][3][4]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balance can be fine-tuned through substitution, allowing medicinal chemists to optimize a drug candidate's solubility and ability to cross biological membranes.[1][3]

-

Metabolic Stability: The piperidine ring is generally metabolically stable. However, strategic modifications, such as the introduction of spirocyclic systems, can be employed to further enhance metabolic stability and improve pharmacokinetic properties.[3][5][6]

-

Stereochemistry: The introduction of chiral centers on the piperidine ring can significantly impact biological activity. Different stereoisomers often exhibit distinct receptor binding profiles and functional activities, highlighting the importance of stereochemistry in drug design.[2][7][8]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use in treating a wide range of diseases.[9][10][11]

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the CNS.[4][12]

-

Opioid Receptor Modulators for Pain Management: Piperidine-based structures are central to the development of potent analgesics that target opioid receptors. A classic example is meperidine.[2]

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Viminol Isomer R2 (agonist) | µ-opioid | 10 |

| Viminol Isomer S2 (antagonist) | µ-opioid | 100 |

| Morphine (for comparison) | µ-opioid | 5 |

| Data extrapolated from in vitro studies on guinea pig ileum.[1] |

-

Acetylcholinesterase Inhibitors for Alzheimer's Disease: Donepezil, a key drug for the symptomatic treatment of Alzheimer's disease, features a piperidine moiety that is crucial for its interaction with the acetylcholinesterase enzyme.[11][13][14]

Infectious Diseases

Piperidine-containing molecules have been successfully developed as potent antiviral and antibacterial agents.

-

HIV-1 Entry Inhibitors: CCR5 antagonists containing a piperidine scaffold, such as Maraviroc, effectively block the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2][15]

| Compound | Antiviral Activity (IC50, nM) |

| PF-232798 | 2.0 (HIV-1Ba-L) |

| GSK 163929 | 4.26 (HIV-1Ba-L-infected HOS cells) |

| Nifreviroc (TD-0232) | 2.9 (RANTES-binding assay) |

| Compound 18 | 2.2 (PBMC assay) |

| Data from various in vitro assays.[15] |

-

Antitubercular Agents: Piperine, an alkaloid from black pepper, has shown potential in enhancing the efficacy of antitubercular drugs like rifampicin.[16]

Cancer

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[17][18][19][20] Ten piperidine-containing anti-cancer drugs were approved by the USFDA between 2017 and 2023.[18][21]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |

| Data from various in vitro cytotoxicity assays.[6] |

Key Signaling Pathways Modulated by Piperidine Derivatives

Piperidine-containing compounds often exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in disease.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[5][22] Several piperidine-containing drugs have been developed as PI3K/Akt inhibitors.[22][23]

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.[5]

NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[11][24] Certain piperidine derivatives, such as piperine and the synthetic compound EF24, have been shown to inhibit this pathway.[11][19][25]

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. myexperiment.org [myexperiment.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myexperiment.org [myexperiment.org]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 15. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. heteroletters.org [heteroletters.org]

- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. omicsonline.org [omicsonline.org]

- 22. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The NLRP3 Inflammasome: A Key Regulator of Innate Immunity and a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system.[1][2] It acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[1][2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention.[1][4][5][6][7][8] This guide provides a comprehensive overview of the NLRP3 inflammasome, its activation mechanisms, and the landscape of inhibitors currently under investigation.

Core Components and Assembly of the NLRP3 Inflammasome

The NLRP3 inflammasome is composed of three key proteins:

-

NLRP3: The sensor protein that detects the initiating stimuli. It possesses a tripartite domain structure: a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain with ATPase activity, and an N-terminal pyrin domain (PYD).[9][10][11][12][13]

-

ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that links NLRP3 to pro-caspase-1. It contains a PYD domain that interacts with the PYD of NLRP3 and a caspase activation and recruitment domain (CARD) that recruits pro-caspase-1.[9]

-

Pro-caspase-1: An inactive zymogen that, upon recruitment to the inflammasome, undergoes auto-cleavage to become the active enzyme caspase-1.[3][9]

The formation of the active inflammasome complex is a critical step. Upon activation, NLRP3 oligomerizes, which facilitates the recruitment of ASC via homotypic PYD-PYD interactions.[13] ASC then polymerizes into a large filamentous structure, often referred to as the "ASC speck," which serves as a platform for the recruitment and proximity-induced activation of pro-caspase-1.[9] The serine/threonine kinase NEK7 has been identified as an essential component for NLRP3 activation, directly binding to the NLRP3 protein and facilitating its conformational changes and oligomerization.[9][14][15][16]

Signaling Pathways of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a tightly regulated process that typically follows a two-signal model: priming (Signal 1) and activation (Signal 2).[1][2][3][17][18]

Canonical Activation Pathway

The canonical pathway is the most well-characterized route of NLRP3 inflammasome activation.

-

Signal 1 (Priming): This initial signal is often provided by PAMPs, such as lipopolysaccharide (LPS) from Gram-negative bacteria, or endogenous cytokines like tumor necrosis factor (TNF).[1][2][3][18] This priming step leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[3][17]

-

Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex. A wide range of stimuli can provide this second signal, and they are thought to converge on a few common cellular events:

-

Potassium (K+) Efflux: A decrease in intracellular K+ concentration is considered a common trigger for NLRP3 activation.[3][19][20]

-

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production: Damaged mitochondria can release ROS and oxidized mitochondrial DNA, which can activate the NLRP3 inflammasome.[1][2][19]

-

Lysosomal Damage: The phagocytosis of crystalline or particulate matter, such as monosodium urate (MSU) crystals, can lead to lysosomal rupture and the release of cathepsins into the cytosol, triggering NLRP3 activation.[19]

-

The culmination of this pathway is the activation of caspase-1, which then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[1][2][3] Active caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3][17]

Non-Canonical Activation Pathway

The non-canonical pathway is primarily triggered by intracellular LPS from Gram-negative bacteria that have escaped into the cytosol.[19][20][21][22]

-

Sensing of Intracellular LPS: Cytosolic LPS is directly recognized by caspase-4 and caspase-5 in humans, and their murine ortholog caspase-11.[19]

-

Caspase-4/5/11 Activation: This recognition leads to the activation of these caspases.

-

GSDMD Cleavage and K+ Efflux: Activated caspase-4/5/11 cleaves GSDMD, leading to pyroptosis. The resulting membrane pores also cause a K+ efflux, which then acts as a signal to activate the canonical NLRP3 inflammasome pathway, leading to caspase-1 activation and maturation of IL-1β and IL-18.[19][20]

Inhibitors of the NLRP3 Inflammasome

Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases, significant efforts have been made to develop specific inhibitors. These inhibitors can be broadly categorized based on their mechanism of action.

Direct NLRP3 Inhibitors

These molecules directly bind to the NLRP3 protein to prevent its activation and the subsequent assembly of the inflammasome complex.

| Inhibitor | Mechanism of Action | IC50 | References |

| MCC950 (CP-456,773) | A potent and selective diaryl sulfonylurea-containing compound that directly binds to the Walker B motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and locking it in an inactive conformation. | 7.5 nM (mouse BMDMs), 8.1 nM (human MDMs) | [1][8][10][19] |

| Oridonin | A natural diterpenoid that covalently binds to Cysteine 279 in the NACHT domain of NLRP3, thereby blocking the interaction between NLRP3 and NEK7. | ~0.75 µM | [2][9][21][23][24][25] |

| Dapansutrile (OLT1177) | An orally active β-sulfonyl nitrile compound that inhibits the ATPase activity of NLRP3, preventing inflammasome assembly. | N/A | [3][17][18][20][22] |

| Inzomelid | A brain-penetrant NLRP3 inhibitor. | N/A | [7][12][13] |

| CY-09 | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain and inhibits its ATPase activity. | 6 µM |

Indirect NLRP3 Inhibitors

These inhibitors target upstream signaling events or other components that are necessary for NLRP3 inflammasome activation.

| Inhibitor | Mechanism of Action | IC50 | References |

| Glyburide | An antidiabetic drug that inhibits NLRP3 activation, likely acting upstream of inflammasome formation. | 10-20 µM | [8][15] |

| β-Hydroxybutyrate (BHB) | A ketone body that inhibits NLRP3 inflammasome activation by preventing potassium efflux and ASC oligomerization. | N/A |

Experimental Protocols

In Vitro Assay for NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction and measurement of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

4.1.1. IL-1β Secretion Measurement by ELISA

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-1β overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants (collected in the previous protocol) and standards to the wells and incubate for 2 hours at room temperature.[5][18][20]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-45 minutes at room temperature.[5][20]

-

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.[5][20]

-

Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[5][20]

4.1.2. Caspase-1 Cleavage Detection by Western Blot

-

Sample Preparation: Collect cell culture supernatants and lyse the cells in a suitable lysis buffer. Precipitate proteins from the supernatant using methods like TCA precipitation.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins from both the cell lysates and the precipitated supernatants on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (detecting both the pro-form and the cleaved p20 or p10 subunits) overnight at 4°C.[4][24]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

4.1.3. ASC Oligomerization Assay

-

Cell Lysis: After stimulation, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifugation: Centrifuge the lysate to separate the soluble fraction from the insoluble pellet containing the ASC specks.[21]

-

Cross-linking: Resuspend the pellet and cross-link the ASC oligomers using a cross-linking agent like disuccinimidyl suberate (DSS).[3][21]

-

Western Blot: Analyze the cross-linked pellet by Western blotting using an anti-ASC antibody. The oligomerized ASC will appear as higher molecular weight bands.[21][23]

In Vivo Mouse Model of NLRP3-Dependent Peritonitis

This protocol describes the induction of peritonitis in mice to study NLRP3 inflammasome activation in vivo.[1][2][9]

-

Animal Model: Use C57BL/6 mice.

-

Priming: Inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.

-

Inhibitor Administration: Administer the test inhibitor (e.g., via oral gavage or i.p. injection) at a specified time before the activation signal.

-

Activation: After a priming period (e.g., 4 hours), inject mice i.p. with an NLRP3 activator such as ATP (e.g., 30 mg/kg) or monosodium urate (MSU) crystals (e.g., 1 mg/mouse).[1][9]

-

Peritoneal Lavage: At a defined time point after activation (e.g., 30 minutes to 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect peritoneal cells and fluid.

-

Analysis:

-

Cell Infiltration: Count the number of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid using flow cytometry or microscopy.

-

Cytokine Measurement: Measure the levels of IL-1β in the peritoneal lavage fluid and serum by ELISA.

-

Conclusion

The NLRP3 inflammasome is a critical mediator of inflammation and a key player in the pathogenesis of a wide range of diseases. The development of specific and potent inhibitors of the NLRP3 inflammasome holds great promise for the treatment of these conditions. The technical guide provided here offers a comprehensive resource for researchers and drug developers working in this exciting and rapidly evolving field, from understanding the fundamental signaling pathways to applying robust experimental protocols for inhibitor characterization. Continued research into the intricate mechanisms of NLRP3 regulation and the development of novel therapeutic strategies targeting this pathway will be crucial in advancing our ability to combat inflammatory diseases.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASC oligomerization assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. raybiotech.com [raybiotech.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Assessment of ASC Oligomerization by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. invivogen.com [invivogen.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mpbio.com [mpbio.com]

- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]

- 23. criver.com [criver.com]

- 24. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]

- 25. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride

## Application Notes and Protocols for the

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-amino-1-methylpiperidin-2-one hydrochloride is a chiral cyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained conformation and the presence of a primary amine and a lactam functionality make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride from its tert-butoxycarbonyl (Boc)-protected precursor.

Synthetic Pathway

The synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride is typically achieved through the deprotection of the corresponding Boc-protected amine under acidic conditions. The use of hydrochloric acid not only removes the Boc group but also conveniently forms the hydrochloride salt of the desired product, which is often a stable, crystalline solid that is easier to handle and purify.

Caption: Synthetic route for (S)-5-amino-1-methylpiperidin-2-one hydrochloride.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one | C₁₁H₂₀N₂O₃ | 228.29 | Not available |

| (S)-5-amino-1-methylpiperidin-2-one hydrochloride | C₆H₁₃ClN₂O | 164.63 | 2514756-26-2 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Reaction Type | Boc Deprotection / Salt Formation |

| Acid | Hydrochloric Acid (HCl) |

| Solvent | Dioxane, Ethyl Acetate, Methanol, or Acetone |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 30 minutes - 4 hours (substrate dependent)[1][2][3] |

| Work-up | Filtration or evaporation followed by trituration |

| Expected Yield | High to quantitative[3][4] |

| Product Form | Crystalline solid (hydrochloride salt)[3] |

Experimental Protocols

This protocol describes a general procedure for the deprotection of (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one to yield (S)-5-amino-1-methylpiperidin-2-one hydrochloride. The choice of solvent can be adapted based on the solubility of the starting material and the desired work-up procedure.

Materials:

-

(S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one

-

4M HCl in 1,4-dioxane (or a solution of HCl in another suitable solvent like ethyl acetate or methanol)[1][5]

-

Anhydrous diethyl ether

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one.

-

If the starting material is not readily soluble in the HCl solution, a minimal amount of a co-solvent such as methanol or dichloromethane (DCM) can be added to dissolve it.[3]

-

-

Deprotection Reaction:

-

Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl relative to the substrate) to the flask containing the starting material.[3]

-

Stir the reaction mixture at room temperature.

-

-

Monitoring the Reaction:

-

Product Isolation:

-

Upon completion of the reaction, the deprotected amine hydrochloride salt may precipitate out of the solution.[2][3]

-

If a precipitate forms: Collect the solid by filtration. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any non-polar impurities.[3]

-

If no precipitate forms: Remove the solvent and excess HCl under reduced pressure (in vacuo). The resulting crude hydrochloride salt can then be triturated with anhydrous diethyl ether to induce precipitation. The solid can then be collected by filtration and washed as described above.

-

-

Drying:

-

Dry the resulting white to off-white solid under vacuum to obtain the pure (S)-5-amino-1-methylpiperidin-2-one hydrochloride.

-

Mechanism of Boc Deprotection:

The acid-catalyzed deprotection of the Boc group proceeds through the following steps:

-

Protonation of the carbonyl oxygen of the carbamate by HCl.

-

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

-

The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.

-

The resulting primary amine is then protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.[6]

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of (S)-5-amino-1-methylpiperidin-2-one HCl.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride via the deprotection of its Boc-protected precursor is a robust and efficient method. The protocol provided is straightforward and can be readily implemented in a standard laboratory setting. The resulting hydrochloride salt is typically a stable solid, making it ideal for storage and for use in subsequent synthetic transformations.

References

- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

Application Notes and Protocols for the Utilization of 5-Amino-1-methylpiperidin-2-one Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthetic use of 5-Amino-1-methylpiperidin-2-one hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The primary amino group of this scaffold allows for a variety of derivatizations, most notably through N-acylation to form amides and reactions with isocyanates to yield ureas. These functional groups are prevalent in a wide range of biologically active molecules.

Key Synthetic Applications:

Two fundamental applications of this compound are detailed below:

-

N-Acylation to Synthesize Amide Derivatives: A standard protocol for the coupling of a carboxylic acid to the primary amine of this compound using a common coupling agent.

-

Urea Formation: A representative protocol for the reaction of this compound with an isocyanate to generate urea derivatives.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of amide and urea derivatives based on general laboratory procedures. Please note that actual yields and purity may vary depending on the specific substrates and reaction conditions used.

Table 1: Representative Data for N-Acylation of this compound

| Entry | Carboxylic Acid | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 85 | >95 |

| 2 | Acetic Acid | EDC/HOBt | NMM | DCM | 6 | 78 | >95 |

| 3 | Phenylacetic Acid | T3P | Pyridine | THF | 5 | 82 | >95 |

Table 2: Representative Data for Urea Synthesis from this compound

| Entry | Isocyanate | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Phenyl isocyanate | Et3N | CH2Cl2 | 2 | 92 | >98 |

| 2 | Benzyl isocyanate | DIPEA | THF | 3 | 88 | >98 |

| 3 | Cyclohexyl isocyanate | - | Acetonitrile | 4 | 90 | >98 |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the amide coupling of a carboxylic acid with this compound using HATU as the coupling agent.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., Benzoic Acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature.

-

Stir the mixture for 10 minutes to ensure the free base of the amine is formed.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Urea Synthesis

This protocol outlines a general method for the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

-

This compound

-

Isocyanate of choice (e.g., Phenyl isocyanate)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine in situ.

-

To this mixture, add the selected isocyanate (1.05 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the desired urea.

Mandatory Visualizations

Application Notes and Protocols for 5-Amino-1-methylpiperidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-1-methylpiperidin-2-one hydrochloride as a versatile building block in synthetic and medicinal chemistry. The primary focus of this document is its application in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a significant class of therapeutic agents for the management of type 2 diabetes. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its use in research and drug development.

Introduction

This compound is a chiral cyclic beta-amino acid derivative. Its rigid piperidinone scaffold and the presence of a primary amine make it an attractive starting material for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The piperidinone ring system is a common motif in many biologically active compounds. The primary amino group offers a convenient handle for further functionalization through reactions such as acylation and reductive amination, allowing for the introduction of diverse substituents and the construction of peptidomimetic structures.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A major application of this compound is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][4] This mechanism of action makes DPP-IV inhibitors an effective treatment for type 2 diabetes with a low risk of hypoglycemia.[4]

The 5-aminopiperidin-2-one core can serve as a key pharmacophoric element that mimics the dipeptide substrate of DPP-IV, enabling the synthesized inhibitors to bind to the enzyme's active site.

Chemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 1228838-10-5 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocols

The following protocols describe common synthetic transformations involving this compound.

Protocol 1: General N-Acylation

This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.

Materials:

-

This compound

-

Acyl chloride or Carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in the chosen anhydrous solvent.

-

Base Addition: Add the tertiary amine base (2.2 eq for the hydrochloride salt) to the solution and stir for 10-15 minutes at room temperature.

-

Coupling Agent Addition: Add the coupling agent (1.2 eq) to the reaction mixture. If using an acid chloride, this step is omitted.

-

Reaction: If using an acid chloride, cool the reaction mixture to 0 °C before the dropwise addition of the acid chloride (1.1 eq). Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Representative Examples):

| Acylating Agent | Coupling Agent | Base | Solvent | Yield (%) |

| Acetyl Chloride | - | TEA | DCM | 85-95 |

| Benzoic Acid | HATU | DIPEA | DMF | 80-90 |

| Boc-L-Alanine | HOBt/EDC | DIPEA | ACN | 75-85 |

Protocol 2: Reductive Amination

This protocol outlines the formation of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

-

Tertiary amine base (e.g., Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a round-bottom flask, suspend this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and the tertiary amine base (1.1 eq) in the chosen anhydrous solvent.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Representative Examples):

| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |

| Benzaldehyde | STAB | DCE | 70-80 |

| Acetone | NaBH₃CN | DCM | 65-75 |

| 4-Fluorobenzaldehyde | STAB | DCE | 75-85 |

Visualizations

DPP-IV Inhibition Signaling Pathway

Caption: Signaling pathway of DPP-IV inhibition in glucose metabolism.

Experimental Workflow for N-Acylation

Caption: General workflow for the N-acylation of 5-Amino-1-methylpiperidin-2-one.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry for the development of DPP-IV inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors and drug discovery programs.

References

- 1. US5462928A - Inhibitors of dipeptidyl-aminopeptidase type IV - Google Patents [patents.google.com]

- 2. EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor - Google Patents [patents.google.com]

- 3. JP2020079316A - DPP IV inhibitor formulation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

"5-Amino-1-methylpiperidin-2-one hydrochloride" in the synthesis of NLRP3 inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Its activation is a key step in the inflammatory response, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This document provides an overview of the synthesis of NLRP3 inhibitors, with a focus on the well-characterized inhibitor MCC950 and its analogs, and outlines relevant experimental protocols. While the specific application of "5-Amino-1-methylpiperidin-2-one hydrochloride" in the synthesis of NLRP3 inhibitors is not prominently documented in the reviewed literature, the principles and protocols described herein for other scaffolds provide a valuable framework for the synthesis and evaluation of novel NLRP3 inhibitors.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2][3]

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[3][4]

-

Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the assembly of the NLRP3 inflammasome complex.[1][2][4] This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[3] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[3]

Synthesis of NLRP3 Inhibitors: A Focus on MCC950 and Analogs

MCC950 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[5] The synthesis of MCC950 and its analogs generally involves a convergent approach, combining a sulfonylurea moiety with a tricyclic amine.

General Synthetic Workflow

The synthesis of MCC950 analogs can be generalized into the following key steps:

-

Synthesis of the Tricyclic Amine Core: This often involves multi-step synthesis starting from commercially available materials to construct the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine core.

-

Synthesis of the Sulfonamide Moiety: This part of the molecule can be varied to explore structure-activity relationships. For MCC950, this is a furan-based sulfonamide.

-

Coupling Reaction: The tricyclic amine is typically converted to an isocyanate intermediate, which is then coupled with the sulfonamide to form the final sulfonylurea product.

Experimental Protocols

The following are generalized protocols based on the synthesis of MCC950 and its analogs. Researchers should refer to the specific literature for precise reaction conditions and characterization data.

Protocol 1: Synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine

This protocol is a representative synthesis of the key tricyclic amine intermediate.

-

Friedel-Crafts Acylation: React a suitable starting material, such as 5-bromo-2,3-dihydro-1H-inden-1-one, with an appropriate acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the tricyclic ketone.[6]

-

Nitration: The tricyclic ketone is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group.

-

Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.[5][7]

Protocol 2: Synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

This protocol outlines the synthesis of the sulfonamide moiety of MCC950.

-

Chlorosulfonylation: Start with a furan derivative, such as ethyl 3-furoate, and react it with chlorosulfonic acid.[5]

-

Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide.

-

Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is used to add the isopropanol group to the furan ring.[5]

Protocol 3: Coupling to Form the Final Sulfonylurea

This final step couples the two key intermediates.

-

Isocyanate Formation: The tricyclic amine is converted to the corresponding isocyanate. A common method involves the use of bis(trichloromethyl) carbonate (triphosgene) or similar reagents.[5]

-

Coupling Reaction: The isocyanate is then reacted with the sulfonamide in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to yield the final sulfonylurea product.[5][7]

Data Presentation

The following table summarizes the inhibitory activity of MCC950 and some of its analogs against the NLRP3 inflammasome.

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| MCC950 | NLRP3 | IL-1β release from human macrophages | 7.5 - 8 | [5][8] |

| Thiophene Analog 3 | NLRP3 | IL-1β release | 70 | [9] |

| Thiophene Analog 4 | NLRP3 | IL-1β release | 96 | [9] |

| Alkenyl Sulfonylurea 7 | NLRP3 | IL-1β release | 35 | [9] |

| MCC950 Metabolite 2a | NLRP3 | IL-1β release from human macrophages | 1238 | [10] |

Conclusion

The synthesis of potent and selective NLRP3 inhibitors is a dynamic area of research with significant therapeutic potential. The protocols and data presented here, focusing on the well-established inhibitor MCC950, provide a solid foundation for researchers in this field. While the specific role of "this compound" in this context remains to be elucidated, the general synthetic strategies and evaluation methods described can be adapted for the exploration of novel chemical scaffolds targeting the NLRP3 inflammasome. Careful consideration of structure-activity relationships, as well as pharmacokinetic and toxicological properties, will be crucial in the development of the next generation of NLRP3-targeted therapeutics.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Coupling of 5-Amino-1-methylpiperidin-2-one hydrochloride with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the amide coupling reaction between 5-Amino-1-methylpiperidin-2-one hydrochloride and various carboxylic acids. This reaction is a critical step in the synthesis of a wide range of compounds with potential therapeutic applications. The protocols outlined below are based on established amide bond formation methodologies, including the use of carbodiimide and uronium salt-based coupling reagents.

Introduction

5-Amino-1-methylpiperidin-2-one is a valuable building block in medicinal chemistry. Its secondary amine, once acylated, introduces a constrained cyclic structure into molecules, which can be beneficial for optimizing pharmacological properties such as potency, selectivity, and metabolic stability. The hydrochloride salt form requires neutralization, typically in situ, for the coupling reaction to proceed.